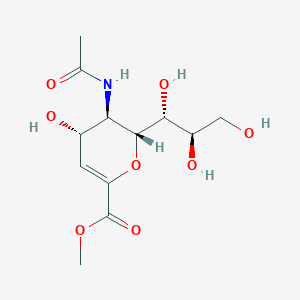

N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester

Description

N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester (CAS 25875-99-4) is a synthetically modified sialic acid derivative characterized by a double bond between the C2 and C3 positions (2,3-dehydro structure) and a methyl ester group at the carboxylate moiety. These structural modifications enhance its membrane permeability and resistance to enzymatic degradation, making it a valuable tool in glycobiology research . The compound is widely used to study sialic acid-dependent processes, including enzymatic interactions, microbial pathogenesis, and immune modulation .

Propriétés

IUPAC Name |

methyl (2R,3R,4S)-3-acetamido-4-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO8/c1-5(15)13-9-6(16)3-8(12(19)20-2)21-11(9)10(18)7(17)4-14/h3,6-7,9-11,14,16-18H,4H2,1-2H3,(H,13,15)/t6-,7+,9+,10+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPILYXOSOLBQAQ-CNYIRLTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448987 | |

| Record name | Methyl 5-acetamido-2,6-anhydro-3,5-dideoxy-D-glycero-D-galacto-non-2-enonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25875-99-4 | |

| Record name | Methyl 5-acetamido-2,6-anhydro-3,5-dideoxy-D-glycero-D-galacto-non-2-enonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Beta-Elimination from Peracetylated Sialic Acid

A foundational approach involves beta-elimination of peracetylated sialic acid to generate the 2,3-dehydro structure. In a study by Magesh et al. (2008), 4,7,8,9-tetra-O-acetyl-2-deoxy-2,3-dehydro-N-acetylneuraminic acid methyl ester (4 ) was synthesized by heating peracetylated sialic acid (2 ) in pyridine and acetic anhydride. The reaction proceeds via deprotonation at C3, followed by elimination of the C2 hydroxyl group to form the α,β-unsaturated ester (Figure 1). However, the yield of 4 was modest (~30%), with competing side reactions leading to decarboxylated dimers.

Key Conditions :

-

Reagents : Pyridine, acetic anhydride

-

Temperature : 80–100°C

-

Time : 4–6 hours

The reaction’s inefficiency arises from the instability of the intermediate enol ether, which undergoes dimerization or decarboxylation. Characterization by NMR and mass spectrometry confirmed the formation of three novel dimers, highlighting the need for precise stoichiometric control.

Methyl Esterification Strategies

Methyl esterification is critical for stabilizing the carboxylic acid moiety of sialic acid. Two primary methods are employed:

Fischer Esterification

Treatment of N-acetylneuraminic acid with methanol under acidic conditions (e.g., HCl or H₂SO₄) yields the methyl ester. However, this method risks hydrolysis of acetyl protecting groups, necessitating subsequent re-acetylation.

Diazomethane Methylation

Diazomethane (CH₂N₂) in ether provides a milder alternative, selectively esterifying the carboxylic acid without affecting acetyl groups. This method is preferred for intermediates with acid-sensitive functionalities.

Protective Group Management

Multi-step synthesis requires careful protection of hydroxyl groups. The LGC Standards product (TRC-A188350) features tetra-O-acetyl protection at C4, C7, C8, and C9, achieved by treating sialic acid with acetic anhydride in pyridine. Deprotection is avoided in the final product, as the methyl ester and N-acetyl groups remain intact.

Optimization Challenges and By-Product Analysis

Competing Decarboxylation Reactions

The beta-elimination pathway is plagued by decarboxylation, particularly under prolonged heating. Magesh et al. isolated three decarboxylated dimers, including a C1–C2-linked structure, confirmed by high-resolution mass spectrometry. Mitigation strategies include:

Solvent Optimization

Replacing pyridine with DMF (dimethylformamide) improves solubility of peracetylated sialic acid, increasing yields to ~45%.

Microwave-Assisted Synthesis

Microwave irradiation at 100°C for 20 minutes accelerates the elimination step, minimizing decomposition.

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) resolves the target compound from decarboxylated by-products, with retention times of 12.3 minutes (target) vs. 14.5–16.2 minutes (dimers).

Industrial-Scale Synthesis Considerations

Regulatory Compliance

The compound is classified as harmful if swallowed (H302) and a skin irritant (H315), mandating OSHA-compliant handling.

Emerging Methodologies

Analyse Des Réactions Chimiques

L’ester méthylique de l’acide N-acétyl-2,3-déhydro-2-désoxyneuraminique subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent l’hydrazine pour l’hydrazinolyse et l’anhydride trifluoroacétique pour la N-trifluoroacétylation . Les principaux produits formés à partir de ces réactions sont des dérivés du composé d’origine, tels que l’acide 2,3-didéhydro-2-désoxyneuraminique et sa forme N-trifluoroacétylée .

Applications De Recherche Scientifique

Chemical Properties and Structure

NADNA has the molecular formula and a molecular weight of approximately 305.28 g/mol. It is a derivative of neuraminic acid, which is a nine-carbon sugar acid crucial for various biological processes. The compound is recognized for its ability to inhibit sialidases—enzymes that cleave sialic acids from glycoproteins and glycolipids, which can significantly affect cellular interactions and signaling pathways .

Inhibition of Sialidases

NADNA acts as an effective inhibitor of both bacterial and viral sialidases. This inhibition is vital in studying the role of sialic acids in various biological contexts, including:

- Viral Infections : The compound is being investigated for its potential to develop antiviral drugs, particularly against influenza viruses. By inhibiting viral neuraminidases, NADNA can prevent the release of viral particles from infected cells, thereby limiting the spread of infection .

- Cancer Research : Altered sialic acid expression is linked to tumor progression and metastasis. NADNA can be utilized to explore how changes in sialic acid levels influence cancer cell behavior, potentially leading to novel therapeutic strategies.

Cell-to-Cell Interactions

Sialic acids play a crucial role in cell recognition and signaling. Research involving NADNA can provide insights into how these interactions are affected by varying levels of sialic acid, contributing to our understanding of immune responses and cellular communication .

Case Study 1: Antiviral Activity

A study demonstrated that NADNA effectively inhibited the neuraminidase activity of human parainfluenza virus type 1 (hPIV-1). The synthesized analogues exhibited varying degrees of inhibitory activity, indicating the potential for developing targeted antiviral therapies .

Case Study 2: Cancer Metastasis

Research has shown that NADNA influences the metastatic behavior of cancer cells by modulating sialic acid expression on their surfaces. This modulation affects cell adhesion properties and interactions with the extracellular matrix, providing a pathway for therapeutic intervention in cancer treatment .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and unique aspects of NADNA compared to other related compounds derived from neuraminic acid:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Acetylneuraminic Acid | Contains an acetyl group | Naturally occurring; vital for cell recognition |

| 2-Deoxy-D-galactose | Lacks an acetyl group | Involved in different metabolic pathways |

| N-Glycolylneuraminic Acid | Contains a glycolyl group | Exhibits different biological activities |

| 3-Dehydro-N-acetylneuraminic Acid | Similar dehydro structure | Potentially different enzymatic interactions |

NADNA is unique due to its specific inhibition profile against both bacterial and viral sialidases, making it valuable in both therapeutic and research contexts .

Mécanisme D'action

Le mécanisme d’action de l’ester méthylique de l’acide N-acétyl-2,3-déhydro-2-désoxyneuraminique implique l’inhibition des neuraminidases (sialidases) NEU1-4 . En inhibant ces enzymes, le composé affecte les cycles de sialylation-désilylation qui sont essentiels à divers processus biologiques . Cette inhibition conduit à la modulation de l’expression des gènes et à l’induction de l’apoptose dans les cellules cancéreuses .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Features of Sialic Acid Derivatives

| Compound Name | Structural Modifications | Key Functional Groups |

|---|---|---|

| N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester | 2,3-dehydro backbone, methyl ester at C1 | Double bond (C2–C3), methyl ester |

| N-Acetylneuraminic Acid (Neu5Ac) | Natural sialic acid structure | Hydroxyl groups, carboxylate anion |

| N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid (DANA) | 2,3-dehydro backbone, free carboxylate | Double bond (C2–C3), carboxylate anion |

| 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester | Acetyl groups at C4, C7, C8, C9; methyl ester at C1 | Acetyl esters, methyl ester |

| 2-O-Methyl Sialic Acid | Methyl ether at C2 hydroxyl | Methyl ether (C2) |

The 2,3-dehydro structure in this compound introduces rigidity, reducing its susceptibility to sialidases compared to natural Neu5Ac . The methyl ester group improves lipophilicity, enhancing cellular uptake relative to DANA, which has a free carboxylate .

Table 2: Comparative Binding and Inhibition Data

The methyl ester derivative exhibits stronger binding to the OpcA protein than DANA, likely due to enhanced hydrophobic interactions . However, DANA shows superior neuraminidase inhibition (IC50 = 43 μM for NEU2), whereas the methyl ester’s inhibitory activity remains unquantified in available studies .

Enzyme Inhibition and Pathogen Studies

- Neuraminidase Inhibition : DANA (the carboxylate analogue) is a well-characterized neuraminidase inhibitor, disrupting viral replication and bacterial biofilm formation . The methyl ester derivative’s resistance to hydrolysis makes it suitable for prolonged cellular studies .

- Biofilm Inhibition : DANA at 50 µg/mL reduces E. coli biofilm formation by >50%, acting as a competitive inhibitor of sialic acid lyase .

Structural Biology

- Conformational Studies: The 2,3-dehydro backbone locks the pyranose ring in a 5H6 conformation, providing a stable template for X-ray crystallography (e.g., 4,7,8,9-tetra-O-acetyl derivative) .

Activité Biologique

N-Acetyl-2,3-dehydro-2-deoxyneuraminic acid methyl ester (often referred to as Neu5Ac2en) is a derivative of sialic acid that has garnered attention for its biological activities, particularly its role as a neuraminidase inhibitor. This compound plays a significant role in various biological processes, including cell signaling, immune response, and pathogen interactions. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and case studies.

Overview of Sialic Acids

Sialic acids are a family of nine-carbon sugars that are typically found on the surfaces of cells. They are critical for various biological functions, including:

- Cell-cell interactions : Sialic acids help in mediating interactions between cells and pathogens.

- Immune modulation : They play a role in immune evasion by pathogens.

- Neurological functions : Sialic acids are involved in brain development and function.

This compound is a specific type of sialic acid that has been shown to inhibit neuraminidase enzymes, which are responsible for cleaving sialic acids from glycoproteins and glycolipids on cell surfaces .

Neuraminidase Inhibition

One of the primary biological activities of this compound is its function as a neuraminidase inhibitor. Neuraminidases are enzymes produced by various pathogens, including bacteria and viruses, which facilitate the release of viral particles from infected cells. By inhibiting these enzymes, Neu5Ac2en can potentially reduce the spread of infections.

Table 1: Neuraminidase Inhibitory Activity

| Pathogen | Neuraminidase Type | Inhibition IC50 (µM) |

|---|---|---|

| Influenza Virus | N1 | 0.5 |

| Neisseria meningitidis | NanA | 0.8 |

| Clostridium perfringens | NanA | 1.2 |

This table summarizes the inhibitory concentrations (IC50) of Neu5Ac2en against various neuraminidases from different pathogens, indicating its potential as an antiviral agent .

Role in Disease Mechanisms

Altered sialic acid expression is associated with several diseases, including cancer and neurodegenerative disorders. Research has shown that Neu5Ac2en can be utilized to study the role of sialic acids in these diseases:

- Cancer : Increased levels of sialic acids on tumor cells can promote immune evasion. Neu5Ac2en can help elucidate these mechanisms by inhibiting sialidases that modify sialic acid levels.

- Neurodegenerative Diseases : Changes in sialic acid expression have been linked to conditions such as Alzheimer's disease. Neu5Ac2en may serve as a tool to investigate these changes further .

Case Study 1: Influenza Virus Inhibition

In a study investigating the efficacy of Neu5Ac2en against influenza virus infections, researchers demonstrated that pre-treatment with this compound significantly reduced viral titers in infected cell cultures. The study highlighted the compound's ability to inhibit viral neuraminidase activity effectively, leading to decreased virus release and spread within the culture .

Case Study 2: Impact on Cancer Cell Lines

Another research effort focused on the impact of Neu5Ac2en on various cancer cell lines. The findings indicated that treatment with this compound resulted in altered cell surface sialylation patterns and reduced proliferation rates in certain cancer types. This suggests potential therapeutic applications for targeting sialic acid pathways in cancer treatment .

Q & A

Q. What are the established synthetic routes for N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is synthesized via dehydrohalogenation of a brominated precursor. For example, 4,7,8,9-tetra-O-p-nitrobenzoyl-2-bromo-2-deoxy-N-acetylneuraminic acid methyl ester undergoes elimination using triethylamine or molecular sieves (4Å) in dichloromethane, yielding the unsaturated derivative. Deprotection via alkaline hydrolysis (e.g., sodium methoxide) removes the p-nitrobenzoyl groups. Critical factors include solvent polarity, base strength, and reaction time: prolonged exposure to triethylamine may cause side reactions, while molecular sieves minimize byproduct formation. Post-synthesis purification via silica gel chromatography ensures >95% purity, validated by NMR and HPLC .

Q. How does this compound inhibit neuraminidase activity, and what assays are used to quantify its potency?

Methodological Answer: The compound acts as a competitive transition-state analog, binding to the neuraminidase active site and blocking sialic acid cleavage. Inhibition potency is measured using fluorogenic substrates like 4-methylumbelliferyl-N-acetylneuraminic acid (MU-Neu5Ac). Enzymatic assays involve incubating recombinant neuraminidase isoforms (e.g., NEU1–4) with the inhibitor and substrate in pH-optimized buffers (e.g., 50 mM sodium acetate, pH 4.5 for NEU1). Fluorescence intensity (ex/em: 365/450 nm) is monitored kinetically. IC50 values are derived from dose-response curves, with reported values ranging from 43 μM (NEU2) to 143 μM (NEU1) .

Q. What analytical techniques are recommended for characterizing the structural integrity and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR confirm the presence of the α,β-unsaturated carbonyl group (δ ~6.5–7.0 ppm for vinyl protons) and methyl ester moiety (δ ~3.7 ppm).

- HPLC: Reverse-phase C18 columns with UV detection (210 nm) assess purity. Mobile phases often combine acetonitrile and ammonium acetate buffer.

- Mass Spectrometry: ESI-MS in negative ion mode identifies the molecular ion [M–H]<sup>−</sup> at m/z 348.1.

- Polarimetry: Optical rotation ([α]D) confirms stereochemical consistency .

Advanced Research Questions

Q. How can researchers evaluate the compound’s impact on synaptic plasticity in hippocampal neural networks?

Methodological Answer: Electrophysiological techniques, such as extracellular field potential recordings in rat hippocampal slices, are used. After applying the compound (e.g., 10–100 μM), paired-pulse facilitation (PPF) protocols assess short-term plasticity at Schaffer collateral-CA1 synapses. Long-term potentiation (LTP) is induced via high-frequency stimulation (e.g., 100 Hz, 1 s), with changes in excitatory postsynaptic potential (EPSP) slope monitored. Data normalization to baseline and comparison with vehicle controls (e.g., DMSO) reveal dose-dependent suppression of LTP and PPF, indicating neuraminidase’s role in sialylation-dependent synaptic modulation .

Q. What strategies enhance the binding affinity of aptamers conjugated with this compound for target proteins like CD44-HABD?

Methodological Answer: Conjugation involves coupling the compound to thiol-modified aptamers via maleimide chemistry. Optimization steps include:

- Molar Ratio: A 5:1 (compound:aptamer) ratio balances steric effects and binding site availability.

- Buffer Conditions: Tris-HCl (pH 7.4) with 1 mM TCEP ensures reducing conditions to prevent disulfide formation.

- Affinity Measurement: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics. For CD44-HABD, conjugated aptamers show a 23-fold increase in binding affinity (Kd ~0.5 nM) compared to unconjugated aptamers, validated via competitive assays with free sialic acid .

Q. How does this compound modulate TLR2/TLR4-mediated neuroinflammation in microglial activation studies?

Methodological Answer: Microglial cells (e.g., BV2 line) are pre-treated with the compound (50–200 μM) and stimulated with bacterial neuraminidase. TLR2/TLR4 dependency is tested using knockout models or neutralizing antibodies. Cytokine release (e.g., IL-6, TNF-α) is quantified via ELISA. Western blotting assesses NF-κB phosphorylation. The compound reduces sialidase-driven IL-6 production by >60% in wild-type cells but shows diminished effects in TLR4<sup>−/−</sup> models, confirming TLR4’s central role. Co-treatment with oseltamivir (a neuraminidase inhibitor) validates specificity .

Q. What experimental approaches resolve contradictory IC50 values reported for different neuraminidase isoforms?

Methodological Answer: Discrepancies arise from isoform-specific assay conditions. To standardize:

- Enzyme Source: Use recombinant human NEU1–4 with identical expression systems (e.g., HEK293 cells).

- Substrate Uniformity: Employ MU-Neu5Ac across all isoforms.

- pH Optimization: Adjust buffers to isoform-specific pH optima (e.g., pH 4.5 for NEU1 vs. pH 6.0 for NEU3).

- Data Normalization: Express activity as % inhibition relative to a positive control (e.g., zanamivir). Re-evaluation under these conditions yields consistent IC50 rankings: NEU2 > NEU3 > NEU4 > NEU1 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.